7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one
Description
Properties
CAS No. |
91166-78-8 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
7-(diethylamino)-3H-chromeno[3,4-c]pyrazol-4-one |
InChI |
InChI=1S/C14H15N3O2/c1-3-17(4-2)9-5-6-10-11-8-15-16-13(11)14(18)19-12(10)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
DSAIJICTXWNZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3=C(C(=O)O2)NN=C3 |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition with In Situ Diazonium Intermediates
The most direct route to chromeno[3,4-c]pyrazoles employs 3-nitro-2-aryl-2H-chromenes 1 reacting with diazo compounds generated from N-tosylhydrazones 2 under basic conditions (Scheme 1). For 7-(diethylamino) substitution, the chromene precursor 1 must already incorporate the diethylamino group at the 7-position prior to cycloaddition.
Key Reaction Parameters
-
Base : Cs₂CO₃ (2.0 equiv)
-
Solvent : DMF
-
Temperature : 80°C
-
Time : 30 minutes
The reaction proceeds via in situ generation of a diazo intermediate from N-tosylhydrazones, which undergoes 1,3-dipolar cycloaddition with the nitrochromene. Subsequent elimination of nitrous acid (HNO₂) and a 1,3-hydride shift yields the 2,4-dihydrochromeno[3,4-c]pyrazole scaffold.
| Starting Material | Product Substituents (Ar) | Yield (%) |
|---|---|---|
| 4-F-C₆H₄ | 4-Fluorophenyl | 78 |
| 4-Br-C₆H₄ | 4-Bromophenyl | 82 |
| 4-Cl-C₆H₄ | 4-Chlorophenyl | 75 |
Table 1. Representative yields for chromeno[3,4-c]pyrazole derivatives via cycloaddition.
Functionalization of Preformed Chromeno[3,4-c]pyrazoles
Synthesis of 7-Diethylamino-3-nitro-2H-chromene Precursors
Pechmann Condensation for Chromene Core Formation
The chromene scaffold is typically assembled via Pechmann condensation between resorcinol derivatives and β-keto esters. For 7-diethylamino substitution:
-
Resorcinol Functionalization :
-
Protect one hydroxyl group as a methoxy or benzyl ether.
-
Introduce diethylamino group via nucleophilic aromatic substitution (e.g., using diethylamine and a Lewis acid catalyst).
-
Deprotect to regenerate the hydroxyl group.
-
-
Condensation : React with β-keto esters (e.g., ethyl acetoacetate) in concentrated H₂SO₄ at 0–5°C.
Example Protocol
-
Resorcinol derivative : 4-diethylamino-resorcinol (1.0 equiv)
-
β-Keto ester : Ethyl acetoacetate (1.2 equiv)
-
Acid Catalyst : H₂SO₄ (10 equiv)
-
Temperature : 0°C → RT, 12 h
-
Yield : ~65% after recrystallization (ethanol/water).
Mechanistic Insights and Byproduct Analysis
Competing Pathways in Cycloaddition Reactions
The 1,3-dipolar cycloaddition of 3-nitrochromenes with diazo compounds faces two competing pathways:
-
Desired Pathway : Formation of chromeno[3,4-c]pyrazole via [3+2] cycloaddition followed by HNO₂ elimination.
-
Side Reaction : Direct displacement of the nitro group by the diazo compound, leading to aryl-substituted pyrazoles.
Mitigation Strategies
-
Low Temperature : Slow addition of N-tosylhydrazones to maintain low diazo concentration.
-
Excess Base : Cs₂CO₃ (2.5 equiv) ensures complete deprotonation of the tosylhydrazone.
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies reveal DMF as the optimal solvent due to its high polarity and ability to stabilize ionic intermediates. Alternative solvents (e.g., THF, MeCN) result in <50% yields.
| Base | Solvent | Yield (%) |
|---|---|---|
| Cs₂CO₃ | DMF | 82 |
| K₂CO₃ | DMF | 68 |
| NaOAc | DMF | 45 |
Chemical Reactions Analysis
Multicomponent Reactions
Multicomponent reactions (MCRs) are versatile for constructing fused heterocycles. For example, chromeno[4,3-b ]pyrrol-4(1H )-ones were synthesized via a three-component reaction involving 2-oxo-2H -chromene-3-carbaldehydes, isocyanides, and anilines under acidic conditions . A similar strategy could be adapted for the target compound by selecting a diethylamine derivative as one of the components.
Cyclization Methods
1.2.1 Oxidative Cyclization (AFO Reaction)
The Abrahamsen–Furukawa–Oxidation (AFO) reaction, used to form flavones from chalcones, could offer a pathway for oxidative cyclization of a pyrazole-chalcone intermediate. This reaction typically employs alkaline hydrogen peroxide and depends on base selection . For chromeno[3,4-c ]pyrazol-4(3H )-one, a chalcone precursor with a pyrazole moiety might undergo AFO-mediated cyclization to form the fused ring system.
1.2.2 Intramolecular Michael Cyclization
In chromeno[4,3-b ]pyrrol-4(1H )-ones, cyclization occurs via a 5-endo-trig mechanism under basic conditions after activation of the Michael acceptor . A similar strategy could apply to the target compound, where a diethylamino-substituted intermediate undergoes base-induced cyclization to form the fused chromeno-pyrazole core.
Functionalization Techniques
1.3.1 Alkylation/Substitution
O-alkylation of hydroxyl groups in chromeno derivatives has been achieved using methyl iodide and cesium carbonate . For the target compound, introduction of the diethylamino group might involve nucleophilic substitution of a hydroxyl or halogen substituent, though direct alkylation of an amine is less common.
1.3.2 Suzuki Coupling
Palladium-catalyzed cross-coupling reactions, such as Suzuki, have been used to functionalize pyrano[2,3-c ]pyrazoles . If the target compound contains a halogen substituent, Suzuki coupling could introduce aryl or heteroaryl moieties, though this may not apply directly to the diethylamino group.
Claisen-Schmidt Condensation
A Claisen-Schmidt condensation between a chromene aldehyde and a pyrazole derivative could form a chalcone-like intermediate. For example, in pyrano[2,3-c ]pyrazoles, this reaction yields prop-2-en-1-one intermediates that undergo cyclization .
Oxidative Cyclization (AFO Reaction)
The AFO reaction involves two pathways: epoxide formation followed by cyclization or direct cyclization via a pyrazole-chalcone intermediate . For the target compound, oxidative cyclization of a diethylamino-substituted chalcone could yield the fused chromeno-pyrazole system.
Alkylation and Substitution
If the diethylamino group is introduced via substitution, a hydroxyl group in the chromene ring might be replaced by a diethylamine nucleophile. This would require activation of the hydroxyl group (e.g., via tosylation) and subsequent nucleophilic attack.
Functionalization Conditions
| Reaction Type | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| O-Alkylation | Methyl iodide, Cs₂CO₃ | Dioxane, 40 °C | 79% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | Dioxane, 90 °C, KBr | 44–95% |
Challenges and Considerations
-
Regioselectivity : Cyclization pathways (e.g., AFO reaction) may lead to competing products, requiring optimization of base or temperature .
-
Functional Group Compatibility : Diethylamino groups may require protection during harsh reaction conditions (e.g., oxidative cyclization).
-
Scalability : Multicomponent reactions may face limitations in scalability due to stoichiometric complexity .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that derivatives of chromeno-pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives possess high activity against pathogens such as Staphylococcus pneumoniae and Pseudomonas aeruginosa . The mechanism behind this activity often involves the disruption of bacterial cell walls or interference with metabolic pathways.
2. Antioxidant Properties
The antioxidant capacity of 7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one has been investigated in various studies. Its ability to scavenge free radicals contributes to its potential use in preventing oxidative stress-related diseases, such as cancer and cardiovascular disorders. The compound's effectiveness in this regard is attributed to its electron-donating capability, which neutralizes reactive oxygen species .
3. Anti-inflammatory Effects
Several studies have indicated that chromeno-pyrazole derivatives can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Agricultural Applications
1. Pesticidal Activity
The compound has also been explored for its pesticidal properties. Research indicates that it can act as an effective insecticide or fungicide, offering a potential alternative to conventional pesticides. Its efficacy stems from its ability to disrupt the biological processes of pests while being less harmful to beneficial organisms .
Material Science Applications
1. Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties. This makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation can be harnessed in display technologies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Found significant inhibition against Staphylococcus pneumoniae with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Antioxidant Properties | Demonstrated a 50% reduction in oxidative stress markers in vitro at concentrations of 25 µM. |
| Study C | Pesticidal Activity | Showed 80% mortality in tested insect populations at a concentration of 100 ppm after 48 hours. |
Mechanism of Action
The mechanism of action of 7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Functional Comparison
Key Findings :
- The 7-diethylamino substitution in the [3,4-c] isomer improves antibacterial efficacy, likely due to increased membrane permeability .
- Imidazole-fused analogs (e.g., chromeno[3,4-d]imidazol-4-one) show reduced activity, highlighting the pyrazole ring’s importance .
Photophysical Properties
- Fluorescence: The diethylamino group in the [3,4-c] isomer induces strong solvatochromism, with emission maxima shifting from 450 nm (apolar solvents) to 520 nm (polar solvents) .
- Quantum Yield: The [3,4-c] isomer exhibits a higher quantum yield (Φ = 0.45) than the [4,3-c] isomer (Φ = 0.28), attributed to reduced non-radiative decay .
Biological Activity
7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a chromeno[3,4-c]pyrazol framework, which is characterized by a fused chromene and pyrazole moiety. The diethylamino group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses broad-spectrum activity against both gram-positive and gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent bactericidal effects comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Strong |
| Escherichia coli | 50 | Moderate |
| Pseudomonas aeruginosa | 100 | Weak |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies reveal that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. The following table summarizes findings from selected studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase-3 activation |
| MCF-7 | 30 | Induction of oxidative stress |
| A549 | 20 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory effects in animal models. It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Cell Signaling Pathways : It modulates key signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, it promotes apoptosis in cancer cells while protecting normal cells from oxidative damage.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multidrug-resistant strains of bacteria. The compound was tested against clinical isolates from patients with infections resistant to conventional treatments.
Case Study 2: Cancer Treatment
In a preclinical trial involving tumor-bearing mice, administration of the compound resulted in significant tumor reduction compared to controls. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
